Cas no 6453-67-4 (Methyl pyropheophorbide-a)

Methyl pyropheophorbide-a structure
Methyl pyropheophorbide-a structure
Product Name:Methyl pyropheophorbide-a
CAS No:6453-67-4
MF:C34H36N4O3
MW:548.674648284912
CID:511905
PubChem ID:135406598
Update Time:2025-07-23

Methyl pyropheophorbide-a Chemical and Physical Properties

Names and Identifiers

    • 3-Phorbinepropanoicacid, 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, methyl ester, (3S,4S)-
    • Pyropheophorbide A Methyl Ester
    • PYROPHEOPHORBIDE-A METHYL ESTER
    • 9-Ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxophorbine-3-propanoi
    • 9-Ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxophorbine-3-propanoicacid meth
    • Methyl pyrophaeophorbide a
    • Methyl pyropheophorbide a
    • Methyl-13-decarboxy-methyl phaeophorbide-a
    • MPP A
    • Methyl pyropheophorbide-a
    • RYLBYBPLWNFWPG-AVRDEDQJSA-N
    • methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate
    • HY-137473
    • CS-0138876
    • CHEMBL371186
    • Pyropheophorbide a methyl ester, >=93%
    • AKOS030255102
    • G12154
    • 6453-67-4
    • AKOS040753138
    • methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetraazahexacyclo[18.2.1.1?,?.1??,??.1??,??.0?,?]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoate
    • SCHEMBL804010
    • MS-30053
    • CHEMBL2012576
    • Inchi: 1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,35,38H,1,9-12H2,2-7H3/b24-13-,25-14?,26-13?,27-15?,28-14-,29-15-,33-23-
    • InChI Key: RYLBYBPLWNFWPG-VADHSXBRSA-N
    • SMILES: CCC1C2=NC(=CC3=C(C=C)C(C)=C(C=C4C(C)C(CCC(OC)=O)C(C5=C6C(=C(C(N6)=C2)C)C(=O)C5)=N4)N3)C=1C

Computed Properties

  • Exact Mass: 548.27900
  • Monoisotopic Mass: 548.279
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 6
  • Complexity: 1000
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101A^2
  • XLogP3: 3

Experimental Properties

  • Density: 1.28
  • Boiling Point: 924.1 °C at 760 mmHg
  • Flash Point: 924.1 °C at 760 mmHg
  • Refractive Index: 1.641
  • PSA: 99.67000
  • LogP: 4.22820

Methyl pyropheophorbide-a Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

Methyl pyropheophorbide-a Pricemore >>

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Methyl pyropheophorbide-a Suppliers

Amadis Chemical Company Limited
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(CAS:6453-67-4)Methyl pyropheophorbide-a
Order Number:A940421
Stock Status:in Stock
Quantity:25mg/50mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:33
Price ($):277.0/484.0/848.0
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Additional information on Methyl pyropheophorbide-a

Comprehensive Overview of Methyl pyropheophorbide-a (CAS No. 6453-67-4): Properties, Applications, and Research Insights

Methyl pyropheophorbide-a (CAS No. 6453-67-4) is a chlorophyll-derived photosensitizer with significant relevance in photodynamic therapy (PDT), organic synthesis, and biomedical research. This semi-synthetic porphyrin derivative is structurally characterized by a tetrapyrrole macrocycle, a methyl ester group at the C173 position, and the absence of a central magnesium ion. Its unique photophysical properties, including strong absorption in the near-infrared (NIR) region (650–700 nm), make it a promising candidate for applications requiring deep tissue penetration and minimal photodamage to healthy cells.

In recent years, the scientific community has shown growing interest in Methyl pyropheophorbide-a due to its potential in cancer theranostics. Studies highlight its ability to generate reactive oxygen species (ROS) under light irradiation, a mechanism exploited in PDT for tumor ablation. Researchers are also investigating its role in antibacterial coatings and environmental photocatalysis, aligning with global trends in antimicrobial resistance and green chemistry. The compound’s compatibility with nanoparticle conjugation (e.g., liposomes or gold nanoparticles) further expands its utility in targeted drug delivery systems.

The synthesis of Methyl pyropheophorbide-a typically involves the demetallation and esterification of chlorophyll-a, followed by selective modifications to enhance solubility and stability. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for purity validation. Notably, its low dark toxicity and high photostability distinguish it from other porphyrin-based photosensitizers, addressing common limitations like skin photosensitivity post-PDT treatment.

Emerging applications include its use in bioimaging probes for real-time tumor visualization and optogenetics, where its light-responsive properties modulate cellular activity. Industry stakeholders are exploring scalable production methods to meet demand from pharmaceutical and biotech sectors, driven by patents filed for novel formulations. Environmental scientists also evaluate its degradation pathways to ensure ecological safety, reflecting the compound’s dual role in advancing technology and sustainability.

Frequently searched questions related to Methyl pyropheophorbide-a include: "How does Methyl pyropheophorbide-a compare to other PDT agents?" or "What are the latest breakthroughs in NIR photosensitizers?" These queries underscore the need for comparative analyses and updates on clinical trial progress. Future research may focus on optimizing its pharmacokinetic profile and exploring synergies with immunotherapy, positioning this compound at the forefront of precision medicine innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6453-67-4)Methyl pyropheophorbide-a
A940421
Purity:99%/99%/99%
Quantity:25mg/50mg/100mg
Price ($):277.0/484.0/848.0
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